4,5-Dimethyl-4-hexen-3-one chemical structure and IUPAC name
4,5-Dimethyl-4-hexen-3-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4,5-Dimethyl-4-hexen-3-one, an α,β-unsaturated ketone. The information is intended for use in research and development settings.
Chemical Identity and Structure
The compound's formal IUPAC name is 4,5-dimethylhex-4-en-3-one .[1] It is characterized by a hexene backbone with a ketone functional group at the third position and methyl groups attached to the fourth and fifth carbon atoms.[2]
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Canonical SMILES: CCC(=O)C(=C(C)C)C[5]
The structure of 4,5-Dimethyl-4-hexen-3-one is depicted below:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties is provided below. This data is essential for compound characterization and analysis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Registry Number | 17325-90-5 | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1][2][3] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| logP (Octanol/Water Partition Coeff.) | 2.2 | [1] |
| Complexity | 139 | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Findings |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 126, corresponding to the molecular weight. The fragmentation pattern serves as a unique identifier for the molecule.[2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound.[1] |
| Nuclear Magnetic Resonance (NMR) | While specific data for this isomer is not detailed in the provided results, related hexenone (B8787527) structures have been characterized using ¹³C NMR.[6] |
Experimental Protocols: Synthesis
The synthesis of 4,5-Dimethyl-4-hexen-3-one can be achieved through several routes. A prominent method involves the catalytic dehydration of a precursor alcohol.
Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone
This method provides a pathway to form the α,β-unsaturated ketone from its corresponding hydroxy ketone precursor.
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Objective: To synthesize 4,5-Dimethyl-4-hexen-3-one via dehydration.
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Precursor: 4-hydroxy-3-hexanone.
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Catalyst: Zeolite catalysts are often employed due to their shape-selectivity, which can suppress the formation of isomeric byproducts.[2]
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Reaction Conditions:
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Procedure: a. The 4-hydroxy-3-hexanone precursor is passed over the heated catalyst bed. b. The elevated temperature facilitates the elimination of a water molecule, forming the carbon-carbon double bond. c. The product stream is collected and purified, typically via distillation.
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Expected Outcome: This process can achieve a conversion rate of the precursor greater than 90%, with selectivity for 4,5-Dimethyl-4-hexen-3-one exceeding 85%.[2] The catalyst's pore geometry helps minimize the formation of isomers like 2-methyl-1-penten-3-one.[2]
Chemical Reactivity and Signaling Pathways
As an α,β-unsaturated ketone, 4,5-Dimethyl-4-hexen-3-one possesses two primary sites for reaction: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.
Key Reaction Pathways:
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Nucleophilic Addition: The conjugated system allows for both direct nucleophilic attack at the carbonyl carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition or Michael addition).[2]
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Electrophilic Addition: The alkene moiety can undergo electrophilic addition reactions.[2]
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Base-Mediated Isomerization: The presence of acidic α-protons allows for base-catalyzed isomerization.[2]
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Redox Chemistry: The carbonyl group and the double bond can be subjected to various reduction or oxidation reactions.[2]
The diagram below illustrates the primary sites of nucleophilic attack, a fundamental concept in understanding its reactivity.
Caption: Nucleophilic attack pathways on the enone system.
Applications in Research
While specific, large-scale applications for this particular isomer are not widely documented, α,β-unsaturated ketones are of significant interest in several fields:
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Organic Synthesis: They serve as crucial building blocks for synthesizing more complex molecules and heterocyclic compounds.[2][7]
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Flavor and Fragrance: Structurally similar hexenone derivatives are known to be potent aroma chemicals, often used to create savory and spicy notes.[2]
This compound is intended for research and development purposes only and should be handled in a controlled laboratory environment according to the safety data sheet.[2]
References
- 1. 4,5-Dimethyl-4-hexene-3-one | C8H14O | CID 519408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethyl-4-hexen-3-one|C8H14O|RUO [benchchem.com]
- 3. 4-Hexen-3-one, 4,5-dimethyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. PubChemLite - 4,5-dimethyl-4-hexen-3-one (C8H14O) [pubchemlite.lcsb.uni.lu]
- 6. 4-HEXEN-3-ONE(2497-21-4) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
